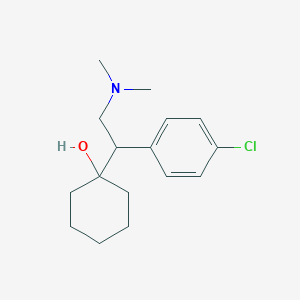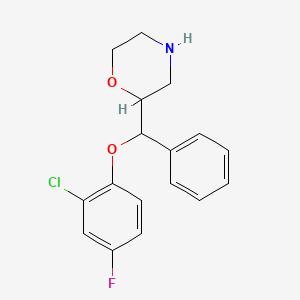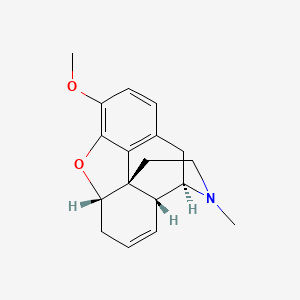![molecular formula C19H29ClN2O B10793291 Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- CAS No. 122718-49-4](/img/structure/B10793291.png)
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- is an organic compound with the molecular formula C19H29ClN2O. This compound is characterized by the presence of a cyclohexanol moiety substituted with a 3-chlorophenyl group and a 4-methyl-1-piperazinyl group. It is a complex molecule that finds applications in various fields due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form an intermediate, which is then subjected to further reactions to introduce the cyclohexanol moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.
作用机制
The mechanism of action of Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
相似化合物的比较
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
3-Chlorophenylacetonitrile: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another precursor used in the synthesis.
Uniqueness
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
属性
CAS 编号 |
122718-49-4 |
|---|---|
分子式 |
C19H29ClN2O |
分子量 |
336.9 g/mol |
IUPAC 名称 |
1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29ClN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3 |
InChI 键 |
GRUIIAQNNWQJPW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793209.png)
![1-{2-(3-Methylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793219.png)
![(+)-1-[(1S)-1-(3-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol](/img/structure/B10793222.png)
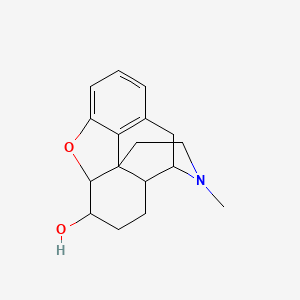
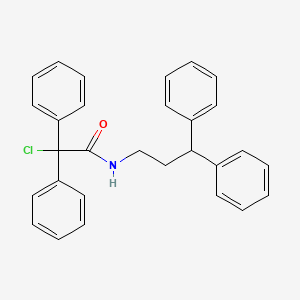
![Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B10793241.png)

![1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793248.png)
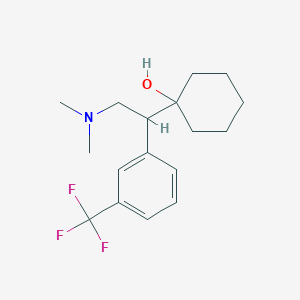
![1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793263.png)
